Bienvenue dans la boutique en ligne BenchChem!

JNJ19567470

Panic Disorder Anxiety Models Cardiovascular Reactivity

JNJ19567470 is a selective, non-peptidergic CRF₁ antagonist with >100-fold selectivity over CRF₂. Validated in sodium lactate-induced panic models at 40 mg/kg i.p. and human 7.5% CO₂ anxiety trials at 40 mg oral, demonstrating efficacy comparable to lorazepam without sedation. Ideal for translational panic research and CRF₁ pathway dissection.

Molecular Formula C22H27BrN4O
Molecular Weight 443.4 g/mol
CAS No. 724471-26-5
Cat. No. B1673002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ19567470
CAS724471-26-5
SynonymsJNJ-19567470;  JNJ 19567470;  JNJ19567470.
Molecular FormulaC22H27BrN4O
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br
InChIInChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3
InChIKeyGGRHUOGLCCJDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ19567470 (R317573/CRA5626/TAI-041): CRF1 Antagonist Identity, Supplier-Grade Specifications, and Development Pedigree for Panic and Stress-Related Research


JNJ19567470 (CAS 724471-26-5; synonyms R317573, CRA5626, TAI-041) is a selective, non-peptidergic, orally bioavailable small-molecule antagonist of the corticotropin-releasing factor type 1 receptor (CRF1) [1]. The compound originated from a co-development effort between Janssen L.P. and Taisho Pharmaceutical, reaching preclinical development for anxiety disorders as of October 2009 . As a research-use compound available from major vendors, JNJ19567470 is supplied as a solid powder with typical purity specifications of ≥98% (HPLC), molecular formula C22H27BrN4O, molecular weight 443.38 g/mol, and recommended storage at -20°C for long-term stability (36 months lyophilized) [2]. The compound is soluble in DMSO for in vitro applications and can be formulated with PEG300/Tween 80/saline systems for in vivo dosing via intraperitoneal, intravenous, or oral routes .

Why CRF1 Antagonist Procurement for Panic and Anxiety Research Cannot Rely on Generic Class-Level Substitution of JNJ19567470


CRF1 receptor antagonists exhibit substantial heterogeneity in key procurement-relevant parameters: receptor binding affinity, CRF1 vs. CRF2 selectivity margins, blood-brain barrier (BBB) permeability, in vivo pharmacokinetic half-life, and translational validation in panic-specific versus generalized anxiety paradigms [1]. Within the pyrrolopyrimidine chemotype specifically, minor structural modifications profoundly alter both target engagement kinetics and off-target liability profiles [2]. JNJ19567470 is distinguished among CRF1 antagonists by its combination of BBB-penetrant properties, demonstrated oral bioavailability, and validation in sodium lactate-induced panic models where alternative CRF1 antagonists remain untested or show divergent efficacy [3][4]. Additionally, JNJ19567470 carries human dose-response characterization via FDG-PET regional cerebral glucose metabolism (rCMglu) mapping and anxiolytic benchmarking against lorazepam in the 7.5% CO₂ human anxiety model—datasets that are not transferable to other CRF1 antagonists lacking equivalent clinical pharmacology evidence [5][6]. Generic substitution across CRF1 antagonist chemical series would introduce unacceptable uncertainty regarding brain target engagement, translational validity for panic-specific endpoints, and dosing extrapolation.

JNJ19567470 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Benchmark CRF1 Antagonists and Anxiolytic Standards


JNJ19567470 Efficacy vs. Benzodiazepines in NaLac-Induced Panic: Complete Blockade of Behavioral and Cardiovascular Responses

In the sodium lactate (NaLac)-induced panic model using panic-prone rats with GABAergic dysfunction in the dorsomedial/perifornical hypothalamus, JNJ19567470 at 40 mg/kg i.p. produced complete blockade of panic-like behavioral and cardiovascular responses [1]. The study authors explicitly concluded that selective CRF1 antagonists 'could be a novel target for developing anti-panic drugs that are as effective as benzodiazepines in acute treatment of a panic attack without the deleterious side-effects (e.g. sedation and cognitive impairment) associated with benzodiazepines' [1].

Panic Disorder Anxiety Models Cardiovascular Reactivity CRF1 Antagonism

JNJ19567470 Human Anxiolytic Efficacy in 7.5% CO₂ Challenge Model: Quantitative Symptom Reduction vs. Lorazepam Positive Control

In a randomized, double-blind, placebo-controlled study of 32 healthy participants undergoing 7.5% CO₂ inhalation (a validated human experimental anxiety model), 7-day treatment with JNJ19567470 (R317573) at 40 mg produced statistically significant reductions in anxiety symptoms compared to placebo [1]. The study included lorazepam 2 mg as a positive control benchmark. Both JNJ19567470 and lorazepam decreased all subjective symptom scores [1].

Human Anxiety Models Clinical Pharmacology CRF1 Antagonist Translational Psychiatry

JNJ19567470 Human Brain Target Engagement: Dose-Dependent Regional Cerebral Glucose Metabolism Changes Mapped by FDG-PET

In a double-blind, placebo-controlled, crossover FDG-PET study in 12 healthy male volunteers, single doses of JNJ19567470 (R317573) at 30 mg and 200 mg produced acute, dose-dependent changes in regional cerebral glucose metabolism (rCMglu) in brain regions behaviorally relevant to mood and anxiety disorders [1]. Relative decreases in rCMglu were observed in the amygdala and putamen after both doses, with additional decreases in cerebellum and right parahippocampal gyrus following the 200 mg dose [1]. Relative increases occurred in frontal cortical regions [1].

PET Imaging Target Engagement Brain Glucose Metabolism CRF1 Antagonist

JNJ19567470 Functional Selectivity Profile: Brain-Penetrant CRF1 Antagonism with Documented Anxiolytic Activity Across Preclinical and Clinical Anxiety Models

JNJ19567470 is documented as a selective, brain-penetrant, orally bioavailable CRF1 antagonist with demonstrated anxiolytic-like effects in multiple preclinical models including the NaLac-induced panic model and amygdala glucose utilization assays [1][2]. Unlike alternative CRF1 antagonists such as SSR125543A (crinecerfont) which has been primarily directed toward congenital adrenal hyperplasia indications or NBI-35965 which is characterized as a water-soluble CRF1 antagonist for visceral pain models, JNJ19567470 carries a translational dataset spanning panic-specific rodent models through human CO₂ challenge anxiolytic efficacy [3][4].

CRF1 Selectivity Brain Penetration Anxiolytic Translational Research

JNJ19567470 Optimal Application Scenarios: Where This CRF1 Antagonist Delivers Differentiated Research Value


Preclinical Panic Disorder Research Requiring NaLac-Induced Panic Model Validation

Investigators studying panic disorder pathophysiology or evaluating novel anti-panic mechanisms should select JNJ19567470 as their CRF1 antagonist reference compound due to its specific validation in the sodium lactate-induced panic model with documented complete blockade of behavioral and cardiovascular panic-like responses at 40 mg/kg i.p. [1]. This panic-specific efficacy benchmark distinguishes JNJ19567470 from CRF1 antagonists validated primarily in generalized anxiety or visceral pain models.

Human Experimental Medicine Studies Requiring Dose-Response Brain Target Engagement Data

Clinical researchers designing human anxiety challenge studies or CNS target engagement protocols can leverage existing JNJ19567470 FDG-PET data demonstrating dose-dependent rCMglu modulation in the amygdala, putamen, cerebellum, and frontal cortical regions at 30 mg and 200 mg oral doses [2]. This established brain penetration and pharmacodynamic dose-response characterization eliminates the need for de novo target engagement validation.

Translational CRF1 Antagonist Research with Lorazepam-Benchmarked Anxiolytic Efficacy

For studies requiring direct comparison of a CRF1 antagonist against a benzodiazepine positive control in human subjects, JNJ19567470 offers the only published CRF1 antagonist dataset that includes lorazepam 2 mg benchmarking in the 7.5% CO₂ human anxiety model, with quantitative symptom reduction data (panic symptom inventory: JNJ19567470 11.0 vs. lorazepam 2.9 vs. placebo 16.4) [3]. This enables effect size estimation and power calculations for subsequent trials.

CRF1 System Pharmacology in Amygdala-Dependent Stress and Anxiety Circuits

Investigators examining amygdala-dependent stress responses and anxiety circuitry can utilize JNJ19567470's documented reduction in regional glucose utilization in the amygdala as a functional readout of CRF1 antagonism in this behaviorally critical brain region [4]. The compound's amygdala rCMglu modulation has been demonstrated in both rodent [18F]FDG studies and human FDG-PET imaging, providing cross-species translational continuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ19567470

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.